1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide
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Overview
Description
1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the pyrrolidinylbutanoyl groups: This step involves the reaction of pyrrolidine with butanoyl chloride under basic conditions to form the pyrrolidinylbutanoyl groups.
Attachment of the phenylpropyl groups: The phenylpropyl groups are introduced through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an appropriate catalyst.
Formation of the pyridinium core: The pyridinium core is synthesized by reacting pyridine with methyl iodide under nucleophilic substitution conditions.
Coupling of the functional groups: The final step involves coupling the pyrrolidinylbutanoyl and phenylpropyl groups to the pyridinium core through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl and phenylpropyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at the pyridinium core, where nucleophiles such as amines or thiols can replace the iodide ion.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug delivery systems and as a pharmacological agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C44H60IN5O4 |
---|---|
Molecular Weight |
849.9 g/mol |
IUPAC Name |
1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide |
InChI |
InChI=1S/C44H60N5O4.HI/c1-33(2)39(43(52)46-26-12-13-27-46)48(30-16-22-35-18-8-6-9-19-35)41(50)37-24-25-38(45(5)32-37)42(51)49(31-17-23-36-20-10-7-11-21-36)40(34(3)4)44(53)47-28-14-15-29-47;/h6-11,18-21,24-25,32-34,39-40H,12-17,22-23,26-31H2,1-5H3;1H/q+1;/p-1/t39-,40-;/m0./s1 |
InChI Key |
WJCJDZIXEVJIKZ-OFUZFLEOSA-M |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)N(CCCC2=CC=CC=C2)C(=O)C3=C[N+](=C(C=C3)C(=O)N(CCCC4=CC=CC=C4)[C@@H](C(C)C)C(=O)N5CCCC5)C.[I-] |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)N(CCCC2=CC=CC=C2)C(=O)C3=C[N+](=C(C=C3)C(=O)N(CCCC4=CC=CC=C4)C(C(C)C)C(=O)N5CCCC5)C.[I-] |
Origin of Product |
United States |
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